2-Methylphenyl piperidine-1-sulfonate physical and chemical properties
2-Methylphenyl piperidine-1-sulfonate physical and chemical properties
This technical guide provides a comprehensive overview of the physical, chemical, and speculative biological properties of 2-Methylphenyl piperidine-1-sulfonate, a molecule of interest to researchers in medicinal chemistry and drug development. This document moves beyond a simple data sheet to offer insights into its synthesis, characterization, and potential applications, grounded in the established principles of organic and medicinal chemistry.
Molecular Identification and Core Properties
2-Methylphenyl piperidine-1-sulfonate, systematically named 1-(2-methylphenyl)sulfonylpiperidine, is a sulfonamide derivative incorporating a piperidine ring and a tolyl group.
Structural and General Data
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-methylphenyl)sulfonylpiperidine | [1] |
| Synonyms | 1-(o-tolylsulfonyl)piperidine, 1-(2-methylbenzenesulfonyl)piperidine | N/A |
| CAS Number | 1158514-20-5 | [1] |
| Molecular Formula | C₁₂H₁₇NO₂S | [1] |
| Molecular Weight | 239.34 g/mol | [1] |
| Canonical SMILES | CC1=CC=CC=C1S(=O)(=O)N2CCCCC2 | [1] |
| InChIKey | YBVGSBLOJNTMMA-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Properties
| Property | Predicted Value | Source(s) |
| XLogP3-AA | 2.3 | [2] |
| Topological Polar Surface Area | 45.8 Ų | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Physical State | Solid (predicted) | Inferred |
The predicted LogP suggests moderate lipophilicity, indicating that the compound is likely to have good solubility in a range of organic solvents and potentially possess the ability to cross biological membranes. The polar surface area is within a range often associated with orally bioavailable drugs.
Synthesis and Purification
The synthesis of N-arylsulfonylpiperidines is a well-established transformation in organic chemistry. A common and reliable method involves the reaction of a sulfonyl chloride with a secondary amine in the presence of a base.
General Synthesis Workflow
The synthesis of 1-(2-methylphenyl)sulfonylpiperidine can be achieved by the nucleophilic substitution of 2-methylbenzenesulfonyl chloride with piperidine.
Caption: General workflow for the synthesis of 2-Methylphenyl piperidine-1-sulfonate.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for the synthesis of analogous sulfonamides.[3][4]
Materials:
-
Piperidine
-
2-Methylbenzenesulfonyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2-methylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methylphenyl piperidine-1-sulfonate.
Spectroscopic Characterization
While specific experimental spectra for 1-(2-methylphenyl)sulfonylpiperidine are not publicly available, the expected spectral data can be reliably predicted based on the analysis of closely related structures, such as 1-tosylpiperidine and other N-arylsulfonylpiperidines.[5]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tolyl group and the aliphatic protons of the piperidine ring.
-
Aromatic Region (δ 7.0-8.0 ppm): Four protons on the tolyl ring will likely appear as a set of multiplets. The ortho-methyl group will influence the chemical shifts of the adjacent aromatic protons.
-
Piperidine α-Protons (δ ~3.0-3.5 ppm): The four protons on the carbons adjacent to the nitrogen will be deshielded by the sulfonyl group and will likely appear as a multiplet.
-
Piperidine β- and γ-Protons (δ ~1.4-1.8 ppm): The remaining six protons of the piperidine ring will appear as a complex multiplet in the aliphatic region.
-
Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group on the tolyl ring will appear as a singlet.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR will show characteristic signals for the aromatic, aliphatic, and methyl carbons.
-
Aromatic Carbons (δ 125-145 ppm): Six signals are expected for the six distinct carbons of the tolyl ring.
-
Piperidine α-Carbons (δ ~47 ppm): The two carbons adjacent to the nitrogen will be deshielded.
-
Piperidine β-Carbons (δ ~26 ppm):
-
Piperidine γ-Carbon (δ ~24 ppm):
-
Methyl Carbon (δ ~21 ppm):
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by strong absorptions characteristic of the sulfonyl group.
-
S=O Asymmetric Stretch: ~1340 cm⁻¹
-
S=O Symmetric Stretch: ~1160 cm⁻¹
-
C-H Aromatic and Aliphatic Stretches: ~2800-3100 cm⁻¹
-
C-N Stretch: ~1100-1200 cm⁻¹
Mass Spectrometry (Predicted)
Under electrospray ionization (ESI), the molecule is expected to show a strong protonated molecular ion peak [M+H]⁺ at m/z 240.1. Fragmentation patterns would likely involve the loss of the sulfonyl group or cleavage of the piperidine ring.[6]
Reactivity and Potential Applications
The piperidine and sulfonamide moieties are considered "privileged structures" in medicinal chemistry, appearing in a wide array of biologically active compounds.[7][8]
Chemical Reactivity
The sulfonamide linkage is generally stable to a wide range of reaction conditions. The aromatic ring can undergo electrophilic substitution, with the sulfonylpiperidine group acting as a deactivating, meta-directing group. The piperidine ring is relatively unreactive due to the electron-withdrawing nature of the sulfonyl group.
Potential Biological and Pharmacological Relevance
While no specific biological activity has been reported for 1-(2-methylphenyl)sulfonylpiperidine, the broader class of N-arylsulfonylpiperidines has been investigated for a range of therapeutic applications:
-
Enzyme Inhibition: Sulfonamide-containing compounds are known to inhibit various enzymes.[7]
-
Antibacterial Agents: The sulfonamide functional group is a classic pharmacophore in antibacterial drugs.[7][8]
-
Anticancer Activity: Some aromatic sulfonamides with a condensed piperidine moiety have shown potential as anticancer agents by inducing oxidative stress.[9]
-
Central Nervous System (CNS) Activity: The piperidine scaffold is present in many CNS-active drugs.[10]
The 2-methyl substitution on the phenyl ring may influence the compound's conformational preferences and its interactions with biological targets compared to its unsubstituted or 4-methyl (tosyl) analogue.
Safety and Toxicology
Specific toxicological data for 1-(2-methylphenyl)sulfonylpiperidine are not available. However, information on related compounds can provide guidance for safe handling.
General Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
-
Avoid inhalation of dust or vapors.[12]
-
Avoid contact with skin and eyes.[12]
Toxicological Profile of Related Compounds
-
Piperidine: The parent heterocycle, piperidine, is toxic by inhalation and in contact with skin, and it can cause severe skin burns and eye damage.[13]
-
Aryl Sulfonic Acids: These compounds can be corrosive and should be handled with care.[3]
-
Sulfonamides: While many sulfonamide-based drugs are safe, some can cause allergic reactions.[14]
Given the lack of specific data, 1-(2-methylphenyl)sulfonylpiperidine should be handled as a potentially hazardous substance. A full risk assessment should be conducted before any experimental work.
Conclusion
2-Methylphenyl piperidine-1-sulfonate is a compound with a structural framework that suggests potential for biological activity. This guide has provided a comprehensive overview of its known and predicted properties, a detailed protocol for its synthesis, and a summary of its potential applications and safety considerations. Further experimental investigation is required to fully elucidate its physical, chemical, and biological characteristics.
References
- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR of (1-Tosylpiperidin-2-yl)methanol.
- Khalid, H., et al. (2012). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 443-448.
-
Cui, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2581. [Link]
- ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- ResearchGate. (2020). Design, synthesis, and biological evaluation of aryl piperazines with potential as antidiabetic agents via the stimulation of glucose uptake and inhibition of NADH:ubiquinone oxidoreductase | Request PDF.
- AK Scientific, Inc. (n.d.). 1-Methylsulfonylpiperidine-4-sulfonyl chloride Safety Data Sheet.
- Cheméo. (2025). 1-tosylpiperidine.
- Guidechem. (n.d.). 1-(2-methylphenyl)sulfonylpiperidine 1158514-20-5 wiki.
- BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- Evotec. (n.d.). N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide.
-
Madácsi, R., et al. (2013). Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents. Medicinal Chemistry, 9(7), 911-9. [Link]
- NextSDS. (n.d.). 4-(aminomethyl)piperidine-1-sulfonamide hydrochloride — Chemical Substance Information.
- Al-Harthi, S., & Al-Ghamdi, S. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Basic and Applied Sciences, 16, 1-10.
- National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. Australian Government Department of Health.
- ResearchGate. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
- PubChem. (n.d.). 1-(2,4-dimethylphenyl)sulfonyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide.
- ResearchGate. (2026). (PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS.
- PubChem. (n.d.). N-(2-amino-5-methylphenyl)piperidine-1-sulfonamide.
- PubChem. (n.d.). Piperidine, 1-(p-tolylsulfonyl)-.
- Combi-Blocks. (2026). QJ-4980 - Safety Data Sheet.
- Google Patents. (n.d.). Synthesis method of 4-(toluene-4-sulfonyl oxygen) piperidine-1- carboxylic tert-butyl ester.
- Singh, H. P., et al. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2), 283-288.
- MilliporeSigma. (2025). SAFETY DATA SHEET.
-
Manolov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]
- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
- Wang, L., et al. (2020). Design, synthesis and biological evaluation of 1-aryl-5-(4-arylpiperazine-1- carbonyl)-1H-tetrazols as novel microtubule destabi. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1085-1095.
-
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 186-194. [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of 1-aryldonepezil analogues as anti-Alzheimer's disease agents. Future Medicinal Chemistry. [Link]
- PubChem. (n.d.). Piperidine-1-sulfonyl chloride.
- Shaaban, M. M., et al. (2020). Design, synthesis, biological evaluation and in silico studies of certain aryl sulfonyl hydrazones conjugated with 1,3-diaryl pyrazoles as potent metallo-β-lactamase inhibitors. Bioorganic Chemistry, 105, 104386.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
- NIST. (n.d.). Piperidine.
- NextSDS. (n.d.). 1-[(2-nitrophenyl)sulfonyl]piperidine — Chemical Substance Information.
-
Kumar, V., et al. (2022). N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA. European Journal of Medicinal Chemistry, 246, 114774. [Link]
- Wrigley, J., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1383-1392.
- ResearchGate. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- CymitQuimica. (n.d.). CAS 4096-20-2: N-Phenylpiperidine.
Sources
- 1. Page loading... [guidechem.com]
- 2. Piperidine, 1-(p-tolylsulfonyl)- | C12H17NO2S | CID 78431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. CN102617447A - Synthesis method of 4-(toluene-4-sulfonyl oxygen) piperidine-1- carboxylic tert-butyl ester - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1-aryldonepezil analogues as anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. fishersci.com [fishersci.com]
